Phthalic acid, dicyclopentyl ester
Description
Overview of Phthalate (B1215562) Esters as Industrial Additives in Academic Studies
Phthalate esters are diesters of phthalic acid, synthesized through the esterification of phthalic anhydride (B1165640) with specific alcohols. nih.gov This process yields a range of phthalates with varying alkyl chain lengths, each with distinct physical and chemical properties that determine their suitability for different industrial applications. Lower molecular weight phthalates, such as dimethyl phthalate and diethyl phthalate, are often found in cosmetics and personal care products, where they function as solvents and fixatives. nih.gov In contrast, higher molecular weight phthalates, including the prominent di(2-ethylhexyl) phthalate (DEHP), are primarily used as plasticizers in polyvinyl chloride (PVC) and other polymers to impart flexibility and workability. nih.goviwaponline.com
The non-covalent bond between phthalates and the polymer matrix allows for their gradual leaching, migration, and volatilization into the environment, leading to their classification as persistent organic pollutants. iwaponline.comresearchgate.net Consequently, academic research has focused on several key areas:
Environmental Occurrence and Fate: Studies have extensively documented the presence of phthalates in various environmental compartments, including air, water, soil, and sediment. nih.gov Research investigates their transport, distribution, and transformation in these matrices.
Bioremediation: Given their persistence, there is a strong research interest in identifying and characterizing microorganisms capable of degrading phthalates, offering a potential avenue for bioremediation of contaminated sites. researchgate.net
Analytical Methods: The development of sensitive and selective analytical techniques is crucial for the accurate detection and quantification of phthalates in complex sample matrices. Common methods include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). cdc.goveuropa.eugovst.edu
Toxicological Studies: A significant body of research has been dedicated to understanding the potential biological effects of phthalates, with many classified as endocrine-disrupting chemicals (EDCs). iwaponline.commdpi.com
Research Significance of Phthalic Acid, Dicyclopentyl Ester within the Phthalate Class
Within the diverse family of phthalates, this compound, also known as dicyclopentyl phthalate (DCPP), holds particular research significance. While not as ubiquitously used as DEHP or dibutyl phthalate (DBP), its unique cyclic ester structure warrants specific scientific investigation. nih.gov
Dicyclopentyl phthalate is a white, granular solid with a mild aromatic odor. nih.gov Its distinct chemical and physical properties, which differ from its linear alkyl counterparts, are a key focus of research. Studies on DCPP often explore its specific applications, potential for human exposure, and its behavior in biological systems. Research has identified DCPP in various consumer products and has begun to investigate its metabolic pathways and potential interactions with cellular receptors. nih.govnih.gov The study of DCPP contributes to a more comprehensive understanding of the structure-activity relationships within the broader class of phthalate esters.
Physicochemical Properties of Dicyclopentyl Phthalate
| Property | Value |
| Molecular Formula | C18H22O4 |
| Molar Mass | 302.36 g/mol |
| CAS Number | 18699-38-2 |
| Appearance | White granular solid |
| Odor | Mildly aromatic |
| Water Solubility | Insoluble |
This table is interactive. You can sort and filter the data.
Structure
2D Structure
3D Structure
Properties
CAS No. |
18699-38-2 |
|---|---|
Molecular Formula |
C18H22O4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
dicyclopentyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H22O4/c19-17(21-13-7-1-2-8-13)15-11-5-6-12-16(15)18(20)22-14-9-3-4-10-14/h5-6,11-14H,1-4,7-10H2 |
InChI Key |
VJRYKEVCESIEGM-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)OC(=O)C2=CC=CC=C2C(=O)OC3CCCC3 |
Canonical SMILES |
C1CCC(C1)OC(=O)C2=CC=CC=C2C(=O)OC3CCCC3 |
Other CAS No. |
18699-38-2 |
Origin of Product |
United States |
Synthesis and Chemical Methodologies for Phthalic Acid, Dicyclopentyl Ester
Esterification Reactions for Dicycloalkyl Phthalates
The direct esterification of secondary alcohols like cyclopentanol (B49286) presents challenges due to side reactions, such as the formation of olefins, which can impact the yield and quality of the final product. google.com
Reactant Precursors and Selection (e.g., Phthalic Anhydride (B1165640) and Cyclopentanol)
The key reactants for the synthesis of dicyclopentyl phthalate (B1215562) are phthalic anhydride and cyclopentanol. google.comgoogle.com Phthalic anhydride, a white solid, is a principal commercial form of phthalic acid and serves as a precursor to phthalate esters. wikipedia.org The reaction involves the nucleophilic addition of the alcohol to the phthalic anhydride. researchgate.net
Typically, an excess of the cycloalkanol is used in the reaction. For instance, a 30-40% excess of the theoretical amount of cycloalkanol is often preferred. google.com The reaction between phthalic anhydride and an alcohol first yields a monoester. The second esterification step is more complex and necessitates the removal of water to proceed. wikipedia.org
Catalytic Systems in Esterification Research
Various catalytic systems are employed to facilitate the esterification process, with the choice of catalyst influencing reaction conditions and outcomes. google.comgoogle.com
Strong acid catalysts are commonly used in the synthesis of phthalate esters. google.com Sulfuric acid is a preferred and highly effective catalyst for these reactions. google.comgoogle.com Other acid catalysts that can be employed include p-toluenesulfonic acid, alkane sulfonic acids, and sulfamic acid. google.com Phosphoric acid is also utilized as a catalyst in the preparation of dicycloalkyl phthalates. google.com The amount of acid catalyst is generally less than 5% by weight of the phthalic anhydride. google.com
To circumvent issues associated with strong acids like sulfuric acid, alternative catalysts have been explored. google.com Non-sulfuric acid catalysts, including other acidic catalysts and metal oxide catalysts, are used in the production of dicyclohexyl phthalate. google.com Research has also investigated the use of heterogeneous esterification catalysts. google.com Metal-based catalysts, such as those containing titanium, zirconium, or tin, are effective for the esterification of phthalic anhydride residues. google.com Furthermore, zinc compounds and aluminum oxide have been studied as catalysts in the synthesis of other phthalate esters. tsijournals.comacs.org Amorphous silica-zirconia has also been shown to be an active catalyst for esterification. nih.gov
Reaction Conditions and Optimization in Synthesis
The optimization of reaction conditions, particularly temperature and pressure, is critical for achieving high yields and product quality in the synthesis of dicycloalkyl phthalates. google.comunizar.es
The esterification reaction can be conducted at atmospheric pressure or under reduced pressure. google.com Heating the reaction mixture of phthalic anhydride and excess cycloalkanol in the presence of an acid catalyst is a key step. google.com
Under reduced pressure, specific temperature control is crucial. For instance, in the preparation of dicyclohexyl phthalate, the reaction mass is heated to a temperature range of 115-135°C at an absolute pressure of 100 to 200 mm of mercury. google.com The process aims to form a cycloalkanol-water azeotrope, which is then vaporized. google.com The temperature must be sufficient to form this azeotrope but should not exceed 180°C. google.com In some processes for other phthalate esters, temperatures can range from approximately 150°C to 280°C. google.com
The table below summarizes the reaction conditions for the synthesis of dicycloalkyl phthalates.
| Reactant Precursors | Catalyst Systems | Temperature Regimes | Pressure Conditions |
| Phthalic Anhydride, Cyclopentanol google.comgoogle.com | Acid Catalysts: Sulfuric Acid, p-Toluenesulfonic Acid, Phosphoric Acid google.comgoogle.comgoogle.com | 115-135°C (for dicyclohexyl phthalate) google.com | Reduced Pressure (100-200 mm Hg) google.com |
| Phthalic Anhydride, Cycloalkanol google.com | Non-Sulfuric Acid/Metal Oxide: Titanium, Zirconium, Tin-based, Aluminum Oxide google.comgoogle.comtsijournals.com | Up to 180°C google.com | Atmospheric or Reduced Pressure google.com |
Dealcoholization and Purification Techniques (e.g., Distillation, Crystallization)
The purification of dicyclopentyl phthalate from the reaction mixture is a critical step to obtain a product with the desired quality for commercial applications. This process typically involves the removal of unreacted cyclopentanol, residual catalysts, and any byproducts formed during the esterification reaction. The primary techniques employed for this purpose are dealcoholization, often achieved through distillation, followed by crystallization.
Dealcoholization via Distillation:
Following the esterification of phthalic anhydride with cyclopentanol, the crude product contains excess cyclopentanol. The removal of this excess alcohol, termed dealcoholization, is commonly achieved through distillation. This process can be carried out under atmospheric or reduced pressure. google.comgoogle.com Heating the reaction mass allows for the separation of the more volatile cyclopentanol from the higher-boiling dicyclopentyl phthalate. In some methodologies, this is performed as a steam distillation. google.com
A Chinese patent describes a method for preparing dicyclohexyl phthalate where, after the initial esterification, the material is heated to facilitate dealcoholysis. google.com The process involves regulating the vacuum to control the speed of alcohol removal, with the process being halted when the temperature of the recovered material reaches a specific point. google.com While this example pertains to dicyclohexyl phthalate, the principles are applicable to dicyclopentyl phthalate due to the similar nature of the reactants and products.
Crystallization:
After the removal of excess alcohol, the crude dicyclopentyl phthalate is often subjected to crystallization to achieve a higher degree of purity. This technique relies on the principle that the solubility of the desired compound and its impurities varies with temperature. By dissolving the crude product in a suitable solvent and then cooling the solution, the dicyclopentyl phthalate will crystallize out, leaving the impurities dissolved in the solvent. The resulting solid can then be separated by filtration, dried, and in some cases, crushed to obtain the final product. google.com
One patented method for producing dicyclohexyl phthalate details a process of neutralization and washing followed by condensation-crystallization. google.com The crude ester is poured into trays for overnight condensation and crystallization, after which it is dried and crushed. google.com
| Technique | Description | Key Parameters | Purpose |
| Distillation (Dealcoholization) | Separation of excess cyclopentanol from the crude product based on boiling point differences. Can be performed under atmospheric or reduced pressure, or as a steam distillation. | Temperature, Pressure (Vacuum) | Removal of unreacted alcohol. |
| Crystallization | Purification of the crude ester by dissolving it in a solvent and then cooling to induce the formation of pure crystals. | Solvent choice, Cooling rate, Temperature | Removal of impurities and isolation of the final product. |
Advanced Synthetic Approaches and Yield Optimization
The synthesis of dicycloalkyl phthalates, including dicyclopentyl phthalate, presents challenges related to side reactions that can lower the yield and quality of the final product. A significant side reaction is the dehydration of the secondary alcohol (cyclopentanol) to form an olefin (cyclopentene), particularly in the presence of an acid catalyst. google.com Advanced synthetic approaches focus on mitigating these side reactions to optimize the yield and purity of the desired ester.
One inventive process involves conducting the esterification reaction under specific temperature and pressure conditions to selectively remove water while retaining the alcohol in the reaction mixture. google.com This is achieved by heating the reaction mass to form a cycloalkanol-water azeotrope and conducting the vapors to a fractionating column. The column is maintained at a temperature that allows the olefin to be discharged while the cycloalkanol-water azeotrope condenses and the liquid cycloalkanol is returned to the reaction. google.com This continuous removal of water drives the esterification reaction forward while minimizing the loss of the alcohol reactant.
The choice of catalyst also plays a crucial role in yield optimization. While strong acids like sulfuric acid are effective esterification catalysts, they can also promote the undesirable dehydration of the secondary alcohol. google.comgoogle.com Research into alternative catalysts, such as non-sulfuric acid catalysts or metal oxides, has been explored to improve the selectivity of the esterification reaction and reduce the formation of byproducts. google.com
A method for producing high-purity diethyl m-phthalate involves a two-stage esterification process. google.com After an initial esterification and dealcoholization step, more alcohol is added, and a second esterification is carried out under pressure and elevated temperature. google.com This approach aims to drive the reaction to completion and maximize the conversion of the starting materials.
| Approach | Description | Advantage |
| Azeotropic Distillation | Continuous removal of water as a cycloalkanol-water azeotrope during esterification. | Drives the reaction equilibrium towards product formation and minimizes alcohol loss. google.com |
| Alternative Catalysts | Use of non-sulfuric acid catalysts or metal oxides. | Reduces the extent of alcohol dehydration, a major side reaction. google.com |
| Two-Stage Esterification | A secondary esterification step after initial reaction and dealcoholization. | Increases the overall conversion and yield of the final product. google.com |
Characterization of Synthetic Products and Byproducts
The characterization of the synthesized dicyclopentyl phthalate and any potential byproducts is essential to confirm the identity and purity of the final product. A variety of analytical techniques are employed for this purpose.
Physicochemical Properties:
Basic characterization often begins with determining the physical properties of the synthesized product, such as its appearance, which is typically a white crystalline powder. nih.gov
Spectroscopic and Chromatographic Methods:
The primary structure and purity of dicyclopentyl phthalate can be confirmed using spectroscopic and chromatographic techniques. While specific data for dicyclopentyl phthalate is not detailed in the provided search results, the characterization of similar phthalate esters is well-documented. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard for identifying the ester and quantifying its purity.
Identification of Byproducts:
The main byproduct in the synthesis of dicycloalkyl phthalates is the corresponding olefin formed from the dehydration of the alcohol. google.com In the case of dicyclopentyl phthalate synthesis, this would be cyclopentene. Thermal decomposition of dicyclohexyl phthalate has been shown to produce cyclohexanol, cyclohexyl ether, phthalic anhydride, and cyclohexyl benzoate. nih.govnih.gov It is plausible that similar byproducts could be formed during the synthesis or under certain conditions for dicyclopentyl phthalate.
Analytical Methodologies for Phthalic Acid, Dicyclopentyl Ester
Sample Preparation and Extraction Techniques in Research
The initial and critical step in the analysis of dicyclopentyl phthalate (B1215562) is its extraction from the sample matrix. The choice of extraction technique depends on the nature of the sample (e.g., liquid, solid, or semi-solid) and the concentration of the analyte. Various methods have been developed and optimized to ensure high recovery and minimal interference. thermofisher.comresearchgate.net
Solvent-based extraction techniques are widely employed for the isolation of phthalates from different sample types. redalyc.orgresearchgate.net
Liquid-Liquid Extraction (LLE) : This classic technique involves partitioning the analyte between two immiscible liquid phases. For instance, in the analysis of phthalates in aqueous samples, an organic solvent that is immiscible with water is used to extract the target compounds. nih.gov A study on the determination of phthalic acid esters (PAEs) in toys and childcare articles utilized liquid-liquid extraction with chloroform (B151607) to determine migrated PAEs into artificial saliva. nih.gov
Dispersive Liquid-Liquid Microextraction (DLLME) : DLLME is a miniaturized version of LLE that has gained popularity due to its simplicity, speed, and low consumption of organic solvents. nih.gov In this method, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. researchgate.net The large surface area between the fine droplets of the extraction solvent and the aqueous sample facilitates rapid mass transfer of the analyte. researchgate.net After extraction, the phases are separated by centrifugation. nih.gov A novel approach called air-assisted liquid-liquid microextraction (AALLME), which eliminates the need for a disperser solvent, has also been developed for the preconcentration of phthalate esters. nih.gov In some applications, menthol (B31143) has been used as a green and effective extraction solvent in DLLME for the analysis of phthalate esters in pharmaceutical products. rsc.org
A study comparing different microextraction techniques for phthalic acids in edible oil found that a method combining DLLME with other techniques showed high extraction recoveries. mdpi.com The efficiency of DLLME can be enhanced by the addition of salt, which increases the hydrophobicity of the analytes, leading to higher enrichment factors. researchgate.net
Sorbent-based extraction methods utilize a solid material (sorbent) to selectively adsorb the analyte from the sample matrix. These techniques are known for their high preconcentration factors and ability to clean up complex samples. redalyc.orgmdpi.com
Solid-Phase Extraction (SPE) : SPE is a widely used technique for sample preparation, offering advantages such as reduced solvent consumption and high recovery. mdpi.com The process involves passing a liquid sample through a cartridge containing a solid adsorbent. The analytes are retained on the sorbent, while the matrix components are washed away. The retained analytes are then eluted with a small volume of a suitable solvent. mdpi.com For the extraction of phthalates, reversed-phase sorbents like C18 are commonly used due to the physicochemical properties of these compounds. mdpi.com In a study comparing different SPE cartridges, Sep-Pak C18 showed the best extraction performance for phthalates. mdpi.com
Solid-Phase Microextraction (SPME) : SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. redalyc.org The analytes partition between the sample matrix and the fiber coating. After equilibrium, the fiber is transferred to the injection port of a gas chromatograph for thermal desorption and analysis. redalyc.org
Molecularly Imprinted Solid-Phase Extraction (MISPE) : This technique employs molecularly imprinted polymers (MIPs) as selective sorbents. MIPs are created by polymerizing functional and cross-linking monomers in the presence of a template molecule (the analyte or a structurally similar compound). nih.govnih.gov After polymerization, the template is removed, leaving behind specific recognition sites that are complementary in shape, size, and functionality to the target analyte. nih.gov A dummy molecular imprinting approach has been developed for the selective determination of five phthalate esters in beverages, which helps to eliminate the issue of template leakage during analysis. nih.gov
Magnetic Solid-Phase Extraction (MSPE) : MSPE utilizes magnetic nanoparticles as the adsorbent, which can be easily separated from the sample solution using an external magnetic field. nih.govnih.gov This eliminates the need for centrifugation or filtration, simplifying the extraction process. nih.gov Various magnetic nanomaterials have been developed for the extraction of phthalates, including those based on metal-organic frameworks (MOFs) like MIL-101(Cr) and magnetic covalent organic frameworks. nih.govrsc.org These materials often exhibit high surface areas and excellent adsorption capacities. researchgate.netresearchgate.net In some studies, a mixture of different types of magnetic nanoparticles has been used to enhance the extraction efficiency for a broader range of phthalates. researchgate.net
The QuEChERS methodology is a streamlined approach to sample preparation that has become increasingly popular for the analysis of various contaminants, including phthalates, in a wide range of matrices. nih.govresearchgate.net The typical QuEChERS procedure involves an initial extraction with an organic solvent (commonly acetonitrile) and partitioning salts (e.g., magnesium sulfate, sodium chloride), followed by a cleanup step using dispersive solid-phase extraction (dSPE) with various sorbents to remove interfering matrix components. nih.govresearchgate.net
For the analysis of phthalates in edible oils, a modified QuEChERS method has been successfully applied. nih.govnih.gov This often involves an initial extraction with methanol (B129727), followed by the addition of graphitized carbon black (GCB) and primary secondary amine (PSA) for cleanup. nih.gov In another application, a QuEChERS-based method was developed for the determination of phthalate metabolites in human milk, demonstrating the versatility of this technique for complex biological samples. nih.gov A micro-QuEChERS adaptation has also been developed for the analysis of phthalates in small quantities of cetacean blubber. researchgate.net
Chromatographic Separation and Detection Techniques
Following extraction and preconcentration, chromatographic techniques are employed to separate dicyclopentyl phthalate from other compounds in the extract, and a detector is used for its identification and quantification. Gas chromatography and liquid chromatography are the most common separation techniques used for phthalate analysis. researchgate.netmdpi.com
Gas chromatography is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like phthalates. redalyc.orgrestek.com The separation in GC is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column. restek.com GC can be coupled with various detectors for the analysis of phthalates, including flame ionization detectors (FID) and mass spectrometers (MS). restek.comnih.gov
GC coupled with mass spectrometry (GC-MS) is the most common and powerful technique for the determination of phthalates. nih.govrestek.com This is due to its high sensitivity, selectivity, and the structural information provided by the mass spectrometer, which aids in confident compound identification. restek.com The mass spectrometer ionizes the compounds eluting from the GC column and separates the resulting ions based on their mass-to-charge ratio (m/z). redalyc.org
The structural similarity among different phthalates can sometimes make their identification and quantification challenging, as many share a common base peak ion at m/z 149. restek.com Therefore, achieving good chromatographic separation is crucial. restek.com The choice of the GC column's stationary phase plays a significant role in the resolution of phthalate mixtures. restek.com Various stationary phases have been evaluated for phthalate analysis, with Rtx-440 and Rxi-XLB columns demonstrating excellent resolution for complex mixtures. restek.com A study developed a GC-MS method for the simultaneous determination of eight phthalic acid esters in toys and childcare articles, showcasing the technique's utility in regulatory monitoring. nih.gov Another research effort focused on creating a comprehensive GC-MS method for quantifying 29 phthalates and two phthalate replacements in edible oils and silicone wristbands. nih.gov
For quantitative analysis using GC-MS, the selected ion monitoring (SIM) mode is often employed. redalyc.org In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, which significantly enhances the sensitivity and selectivity of the analysis. redalyc.org
Below is a table summarizing the GC-MS parameters used in a study for the fast analysis of a mixture of phthalates, including dicyclohexyl phthalate, a compound structurally related to dicyclopentyl phthalate.
| Parameter | Value |
|---|---|
| Column | LPGC Rxi-35Sil MS, 10 m, 0.32 mm ID, 0.25 µm with 5 m, 0.15 mm ID Rxi restrictor |
| Injection Volume | 1 µL split (10:1) |
| Injector Temperature | 280 °C |
| Oven Program | 180 °C (hold 0.5 min) to 200 °C at 75 °C/min to 300 °C at 35 °C/min (hold 5 min) |
| Carrier Gas | Helium, constant flow at 0.9 mL/min |
| Detector | Mass Spectrometer (MS) |
| MS Mode | Scan |
| Scan Range | 55-300 amu |
| Transfer Line Temperature | 300 °C |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
This table presents data from a fast GC-MS analysis of a standard mixture of 15 phthalates, including Dicyclohexyl phthalate, which eluted at 3.166 minutes. restek.com
Gas Chromatography (GC) Applications
GC with Flame Ionization Detection (GC-FID)
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the analysis of various organic compounds, including phthalate esters. restek.comcore.ac.uk In this method, the sample extract is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column separates the different components of the mixture based on their boiling points and interactions with the stationary phase. As each separated compound elutes from the column, it enters the flame ionization detector. The FID burns the organic molecules in a hydrogen-air flame, producing ions that generate a current proportional to the mass of the carbon atoms in the analyte. This current is then measured to quantify the compound.
GC-FID is often employed for the quantitative analysis of phthalates in various matrices, including cosmetics and water samples. researchgate.netnih.gov For instance, a method for determining six types of phthalate esters in cosmetics used GC-FID for quantification via an external standard method, with gas chromatography-mass spectrometry (GC-MS) used for confirmation. nih.gov The technique is valued for its reliability and wide linear range. While GC-MS offers greater specificity, GC-FID remains a staple for routine quantification due to its simplicity and cost-effectiveness. restek.comresearchgate.net In a study analyzing phthalates in plastic bottled water, GC-FID was used for detection following a dispersive solid-phase extraction (DSPE) sample preparation, achieving detection limits between 0.78 to 1.25 µg/L for the studied phthalates. researchgate.net
GC with Electron Capture Detection (GC-ECD)
Gas Chromatography with an Electron Capture Detector (GC-ECD) is another common technique for analyzing phthalates, prized for its exceptional sensitivity to electrophilic compounds. restek.comepa.gov The ECD contains a radioactive source (typically Nickel-63) that emits beta particles, which collide with the carrier gas (usually nitrogen) to produce a stable cloud of free electrons, generating a constant background current. When an electrophilic compound, such as a phthalate ester, elutes from the GC column and passes through the detector, it captures some of the free electrons. This capture causes a decrease in the detector's standing current, and the magnitude of this decrease is proportional to the concentration of the analyte.
The U.S. Environmental Protection Agency (EPA) Method 8061A specifically outlines the use of GC-ECD for the determination of phthalate esters. epa.gov This method notes that dual-column analysis can be used for confirmation of the analytes. epa.gov However, the ECD is less specific than a mass spectrometer and can be prone to interference from other co-eluting halogenated or electronegative compounds, such as organochlorine pesticides and polychlorinated biphenyls (PCBs). cdc.govredalyc.org A comparative study of GC-MS and GC-ECD for phthalate determination in polymer materials found that GC-ECD offered lower limits of detection (LOD), with values ranging from 2.97 µg/mL to 4.29 µg/mL, compared to 3.46 µg/mL to 10.10 µg/mL for GC-MS. scielo.br Despite its sensitivity, the potential for matrix interference means that results often require confirmation by a more specific technique like GC-MS. epa.govredalyc.org
Liquid Chromatography (LC) Applications
Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a powerful and versatile alternative to gas chromatography for the analysis of phthalate esters. researchgate.netmdpi.com LC methods are especially useful for analyzing less volatile or thermally labile phthalates without the need for derivatization. The separation is based on the partitioning of the analytes between a liquid mobile phase and a solid stationary phase packed in a column. govst.edu By adjusting the composition of the mobile phase (gradient elution) and the type of stationary phase (typically reversed-phase), a wide range of phthalates can be effectively separated. govst.eduthermofisher.com
High-Performance Liquid Chromatography (HPLC) with UV Detection (HPLC-DAD)
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or a variable wavelength UV detector is a frequently used configuration for phthalate analysis. govst.eduthermofisher.com The DAD simultaneously measures absorbance across a range of ultraviolet (UV) and visible wavelengths, providing not only quantification but also spectral information that can aid in compound identification. Phthalates contain a benzene (B151609) ring, a chromophore that absorbs UV light, typically with a maximum absorbance around 225-230 nm. govst.edunih.gov
A common setup involves a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water. govst.edunih.gov For example, a method developed for the analysis of dimethyl phthalate, diethyl phthalate, and dibutyl phthalate used a C18 column with spectrophotometric detection at 230 nm. govst.edu In a study on cosmetic products, HPLC-DAD was used to determine seven different phthalates, including the structurally similar dicyclohexyl phthalate. nih.govbohrium.com The method demonstrated good recoveries of 85-108% with relative standard deviations between 4.2-8.8%. nih.gov HPLC-DAD provides a robust and reliable method for the simultaneous determination of multiple phthalates in various samples. thermofisher.comnih.gov
HPLC with Tandem Quadrupole Mass Spectrometry (HPLC-MS/MS)
For highly sensitive and specific analysis, HPLC is often coupled with tandem mass spectrometry (HPLC-MS/MS). nih.govnih.gov This technique combines the separation power of HPLC with the mass-resolving capability of a tandem quadrupole mass spectrometer, offering excellent selectivity and low detection limits. nih.gov After the analytes are separated by the HPLC column, they enter the mass spectrometer's ion source, where they are ionized, typically using electrospray ionization (ESI). In the tandem quadrupole analyzer, a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and then one or more specific product ions are monitored in the third quadrupole. This process, known as selected reaction monitoring (SRM), significantly reduces matrix interference and background noise, making it ideal for analyzing complex samples like biological fluids or food. nih.gov
An HPLC-MS/MS method was developed for the simultaneous determination of six phthalate metabolites and bisphenol A in serum, urine, and follicular fluid, demonstrating the technique's suitability for complex biological matrices. nih.gov Another study used HPLC-MS/MS to analyze phthalates in wine, employing a novel "hold-back" column to retain contaminants from the HPLC system itself, thereby improving the accuracy of the results. nih.gov This highlights the robustness of HPLC-MS/MS in overcoming common analytical challenges in phthalate analysis, such as laboratory contamination. nih.gov Furthermore, LC-MS/MS can use precursor ion scans of characteristic phthalate fragments (like m/z 149) to screen for a wide range of known and unknown phthalates in a single analysis. mdpi.com
Advanced Characterization Techniques in Phthalate Research
Beyond chromatographic methods used for separation and quantification, various spectroscopic techniques are employed for the fundamental characterization of phthalates. These methods provide detailed information about the molecular structure and electronic properties of the compounds, which is essential for identification and understanding their chemical behavior.
Spectroscopic Analysis (e.g., UV-Vis Spectroscopy, Fourier Transform Infrared Spectroscopy (FTIR))
UV-Vis Spectroscopy is used to study the electronic transitions within a molecule. Phthalate esters exhibit characteristic UV absorption due to the π-electron system of the benzene ring. For dicyclohexyl phthalate, a compound structurally similar to dicyclopentyl phthalate, a UV absorption maximum (λmax) is reported at 225 nm. nih.gov Studies on other phthalates show similar strong absorption bands in the 222-227 nm range, with weaker bands appearing at higher wavelengths, such as ~277-286 nm. researchgate.net This absorption profile is a key feature used in HPLC-UV detection. govst.edu
Fourier Transform Infrared (FTIR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of a phthalate ester is characterized by several distinct absorption bands. The most prominent is the strong stretching vibration of the ester carbonyl group (C=O), which typically appears in the region of 1720-1730 cm⁻¹. researchgate.net Other key peaks include the C-O stretching vibrations of the ester linkage, which are visible around 1265 cm⁻¹ and 1119 cm⁻¹, and bands corresponding to the aromatic ring, such as the aromatic C=C stretching around 1580-1600 cm⁻¹. researchgate.netresearchgate.net FTIR is so effective at identifying the general class of compounds that it is used as a rapid, non-destructive screening method for total phthalate content in consumer products like plastics. hpst.czthermofisher.com
Below are tables summarizing typical spectroscopic data for phthalates.
Table 1: Typical UV-Vis Absorption Maxima for Phthalate Esters
| Phthalate Compound | Absorption Maxima (λmax) | Solvent |
|---|---|---|
| Dicyclohexyl Phthalate | 225 nm nih.gov | Not Specified |
| Dibutyl Phthalate (DBP) | 222.66 nm, 284.78 nm researchgate.net | Not Specified |
| Dioctyl Phthalate (DOP) | 226.59 nm, 284.94 nm researchgate.net | Not Specified |
| Diethyl Phthalate (DEP) | 225 nm photochemcad.com | Ethanol |
| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| Asymmetric C-H Stretch | ~2960 researchgate.net | Alkyl (Cyclopentyl) Group |
| Symmetric C-H Stretch | ~2870 researchgate.net | Alkyl (Cyclopentyl) Group |
| C=O Stretch | ~1720 - 1730 researchgate.net | Ester Carbonyl |
| C=C Stretch | ~1580 - 1600 researchgate.net | Aromatic Ring |
| C-O-C Asymmetric Stretch | ~1260 - 1280 researchgate.net | Ester Linkage |
| C-O-C Symmetric Stretch | ~1120 researchgate.net | Ester Linkage |
| C-H Out-of-Plane Bend | ~740 researchgate.net | Aromatic Ring (Ortho-substituted) |
| Compound Name | Abbreviation |
|---|---|
| Phthalic acid, dicyclopentyl ester | - |
| Dicyclohexyl phthalate | DCHP |
| Diethyl phthalate | DEP |
| Dimethyl phthalate | DMP |
| Dibutyl phthalate | DBP |
| Dioctyl phthalate | DOP |
| Di(2-ethylhexyl) phthalate | DEHP |
| Bisphenol A | BPA |
| Methanol | - |
| Acetonitrile | - |
| Nitrogen | - |
| Nickel-63 | ⁶³Ni |
| Hydrogen | - |
Mass Spectrometry (MS) and Isotope Dilution Mass Spectrometry
Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), is a cornerstone for the analysis of phthalates, including dicyclopentyl ester. polymersolutions.commdpi.com GC-MS is a frequently used method to separate complex mixtures of polymer additives, identify individual plasticizers, and determine their concentrations. polymersolutions.com High-resolution mass spectrometry (HRMS) offers significant advantages, including high mass accuracy, excellent resolution, and superior sensitivity, which aid in the structural elucidation and identification of metabolites in complex samples. nih.gov
In MS analysis, understanding the fragmentation patterns of phthalates is crucial for their identification. For instance, studies on phthalate metabolites show common, structurally specific fragment ions that can be used as diagnostic filters to identify precursor ions associated with this class of compounds. nih.gov
Isotope Dilution Mass Spectrometry (IDMS) is considered a high-accuracy technique for the quantification of phthalates. nih.gov This method involves adding a known amount of an isotopically labeled version of the target analyte (e.g., a phthalate with deuterium-labeled rings) to the sample at the beginning of the analytical process. nih.govisotope.com This "internal standard" experiences the same sample preparation (extraction, cleanup) and analysis conditions as the native analyte. nih.gov By measuring the ratio of the native analyte to the labeled standard in the mass spectrometer, analysts can calculate a highly accurate and precise concentration, correcting for any losses during sample processing or variations in instrument response. nih.govnih.gov This approach is particularly valuable as it can overcome matrix effects and is less susceptible to errors from incomplete extraction. nih.gov An isotope dilution GC-MS/MS method has been developed for the accurate analysis of 16 different phthalate esters, demonstrating spiking recoveries between 94.3% and 105.3%. nih.gov
The general workflow for phthalate analysis by GC-MS is summarized in the table below.
Table 1: General Steps in GC-MS Analysis of Dicyclopentyl Phthalate
| Step | Description | Purpose |
| 1. Sample Preparation | The sample (e.g., plastic material) is finely divided by cutting, drilling, or grinding. cornerstoneanalytical.com | To increase the surface area for efficient extraction. cornerstoneanalytical.com |
| 2. Extraction | The phthalate is extracted from the sample matrix using a suitable solvent (e.g., hexane, acetone) with agitation and heat. cornerstoneanalytical.com | To dissolve the phthalate, which is not chemically bound to the polymer, and separate it from the solid material. cornerstoneanalytical.com |
| 3. Calibration | A series of calibration standards containing known concentrations of dicyclopentyl phthalate are prepared. cornerstoneanalytical.com An isotopically labeled internal standard may be added to both samples and standards for IDMS. nih.gov | To create a calibration curve that allows for the quantification of the analyte in the unknown sample. cornerstoneanalytical.com |
| 4. GC Separation | The extract is injected into the gas chromatograph, where the components are separated based on their boiling points and interaction with the GC column. nih.gov | To separate dicyclopentyl phthalate from other compounds in the extract. nih.gov |
| 5. MS Detection & Quantification | As components exit the GC column, they enter the mass spectrometer, where they are ionized, fragmented, and detected. The mass-to-charge ratio of the ions is measured, allowing for identification and quantification based on the calibration curve and/or internal standard ratio. cornerstoneanalytical.comnih.gov | To provide definitive identification based on the unique mass spectrum and to measure the concentration of the analyte. cornerstoneanalytical.com |
Environmental Stress Cracking (ESC) Experiments (for material interactions)
Environmental Stress Cracking (ESC) is a significant mode of failure for thermoplastic polymers, accounting for 15-30% of all plastic component failures in service. wikipedia.org It describes the brittle failure of a plastic material subjected to tensile stress in the presence of an active chemical agent. wikipedia.orgmadisongroup.com Crucially, the stress required to cause failure in the presence of the chemical agent is less than the stress that would cause failure in its absence. wikipedia.org
ESC experiments are utilized to assess the compatibility of plastics with various chemical environments and can be specifically employed to determine if phthalates have contributed to a product's failure. polymersolutions.com Phthalate plasticizers themselves have been identified as aggressive ESC agents for certain polymers. For example, automotive mirror housings made from poly(acrylonitrile-butadiene-styrene) were observed to fail prematurely due to ESC caused by contact with a rubber O-ring that contained a phthalate-based plasticizer. madisongroup.com
The mechanism of ESC involves the chemical agent permeating into the amorphous regions of the polymer. madisongroup.comcurbellplastics.com This interaction reduces the intermolecular forces holding the polymer chains together, facilitating molecular disentanglement and the formation of microscopic voids that coalesce into crazes. madisongroup.comcurbellplastics.com These crazes act as stress concentrators and can propagate into cracks, leading to catastrophic brittle failure. curbellplastics.com Amorphous polymers like polycarbonate and ABS are particularly susceptible to ESC. forgeway.com
Optical Microscopy (OM) and Scanning Electron Microscopy (SEM) for Material Analysis
Both Optical Microscopy (OM) and Scanning Electron Microscopy (SEM) are powerful tools used in conjunction with material interaction studies like ESC. polymersolutions.com They provide visual evidence of the effects of phthalates on polymer morphology.
Optical Microscopy (OM) is often used for initial, lower-magnification examination of craze and crack formation on the surface of a polymer that has undergone ESC testing. polymersolutions.com It can help visualize the extent and pattern of cracking.
Scanning Electron Microscopy (SEM) offers much higher magnification and greater depth of field, making it invaluable for detailed analysis of fracture surfaces. azom.com In the context of phthalate-induced ESC, SEM can:
Reveal the microscopic features of the fracture, confirming a brittle failure mechanism characteristic of ESC. curbellplastics.com
Examine the morphology of crazes and microcracks at high resolution. azom.com
Help analyze the internal structure of polymer blends, showing the distribution of phases and additives like plasticizers. azom.com This can be crucial in understanding how the phthalate is integrated into the material and where failure initiates.
SEM analysis of polymers reveals surface features and internal structures, providing insight into how additives like phthalates are distributed within the material. azom.com For instance, SEM has been used to study the surface of plastic particles before and after environmental exposure, which can influence the leaching and adsorption of chemicals like phthalates. researchgate.net
Quality Assurance and Contamination Control in Phthalate Analysis
A significant challenge in the analysis of phthalates is their ubiquitous presence in the laboratory environment, which can lead to sample contamination and artificially high results. cpsc.govcdc.gov Rigorous quality assurance and contamination control protocols are therefore paramount for generating reliable data. wa.gov
Phthalates are common components of many laboratory products, including soft PVC items like tubing and vinyl gloves, plastic syringes, pipette tips, and even the liners of reagent bottles. researchgate.netresearchgate.net Contamination can also arise from solvents, reagents, and airborne dust. cpsc.govresearchgate.net
To mitigate these risks, laboratories must implement strict control measures.
Table 2: Sources of Phthalate Contamination and Control Measures
| Contamination Source | Control Measure | Reference(s) |
| Laboratory Consumables (e.g., plastic tubing, pipette tips, gloves) | Avoid the use of plastic materials wherever possible. Use scrupulously cleaned glassware. Do not use vinyl gloves. | cpsc.govresearchgate.net |
| Glassware | Rinse all glassware with high-purity, phthalate-free solvents. Bake glassware at high temperatures to volatilize any organic contaminants. | cpsc.govresearchgate.net |
| Solvents & Reagents | Test all solvents for phthalate content before use. Redistill solvents if necessary. Purchase high-purity reagents or purify them in-house (e.g., via Soxhlet extraction). | cpsc.govresearchgate.netbiotage.com |
| Laboratory Environment | Prepare concentrated standards and samples in a separate area from the analytical instruments to avoid cross-contamination. Minimize dust. | researchgate.netyoutube.com |
| Sample Storage | Wrap samples in aluminum foil to protect them from contamination from materials like recycled paper or cardboard. | researchgate.net |
In addition to these preventative measures, a robust quality control system is essential. This includes the routine analysis of various blanks and control samples.
Solvent/Method Blanks: An aliquot of the extraction solvent that is processed through the entire analytical procedure just like a real sample. This helps to identify contamination arising from solvents, reagents, or the apparatus. cpsc.gov
Quality Control Sample (QCS): A solution containing a known concentration of the target phthalate, obtained from an external source (e.g., a certified reference material from NIST). This is used to verify the performance and calibration of the analytical instrument. cpsc.gov
Spiked Samples: A portion of a real sample to which a known amount of the target phthalate is added. Analysis of the spiked sample helps to assess the method's accuracy and potential matrix interference. nih.gov
By implementing these comprehensive quality assurance and contamination control strategies, analytical laboratories can ensure the accuracy and reliability of data for this compound. cpsc.govwa.gov
Environmental Distribution and Transport Research of Phthalic Acid, Dicyclopentyl Ester
Occurrence and Detection in Environmental Compartments
While specific data on Dicyclopentyl Phthalate (B1215562) is scarce, the general behavior of phthalate esters provides a framework for understanding its likely presence in various environmental settings. Phthalates are considered ubiquitous environmental contaminants due to their extensive use in a wide array of consumer and industrial products. nih.govnih.gov
Aquatic Environments (Surface Water, Wastewater, Sediments)
Phthalate esters are frequently detected in aquatic environments, including surface water, wastewater, and sediments. nih.govnih.gov Their release into these environments occurs through various pathways, such as industrial and municipal wastewater discharges, runoff from agricultural and urban areas, and leaching from plastic waste. nih.govnih.govnih.gov
Surface Water: Studies have shown the presence of various phthalates in surface waters globally. For instance, concentrations of DEHP in surface waters have been reported to range from 0.013 to 18.5 μg/L. regulations.gov While direct measurements for dicyclopentyl phthalate are not widely available, its low water solubility suggests it would likely be found at low concentrations in the water column, with a higher affinity for partitioning to suspended solids and sediments. epa.gov
Wastewater: Wastewater treatment plants (WWTPs) are significant conduits for phthalates entering the environment. regulations.govepa.gov Influent concentrations can be substantial, with total DEHP levels in some studies reaching up to 122 μg/L. regulations.gov While WWTPs can remove a significant portion of phthalates, they are not always completely eliminated, leading to their presence in discharged effluent. nih.gov The combination of different treatment technologies, such as anaerobic treatment with a membrane bioreactor, has been shown to significantly increase removal efficiency. nih.gov
Sediments: Due to their hydrophobic nature, many phthalates tend to adsorb to organic matter and accumulate in sediments. nih.govmdpi.com Sediments can, therefore, act as a long-term sink and a potential secondary source of these contaminants in the aquatic environment. nih.gov Studies on river sediments have found total concentrations of six priority phthalates ranging from 2.3 to 80.1 mg/kg. nih.gov The dominant compounds are often DEHP and DBP. nih.gov The concentration of phthalates in sediments often shows a positive correlation with the sediment's organic matter content. nih.gov For a similar compound, dicyclohexyl phthalate (DCHP), its high affinity for sorption to soil and organic matter suggests it would readily partition to sediments if released into water. epa.govnih.gov
| Phthalate | Environmental Compartment | Reported Concentration Range | Reference |
|---|---|---|---|
| DEHP | Surface Water | 0.013 - 18.5 µg/L | regulations.gov |
| DEHP | Wastewater (Influent) | 0.716 - 122 µg/L | regulations.gov |
| DBP & DEHP | River Sediments | 2.3 - 80.1 mg/kg (total of 6 PAEs) | nih.gov |
Terrestrial Environments (Soil, Landfill Leachate)
The terrestrial environment is another significant reservoir for phthalates, primarily through the disposal of plastic waste in landfills and the application of sewage sludge to agricultural lands. regulations.govnih.gov
Soil: Phthalate contamination in soil is a concern, particularly in agricultural areas where plastic mulching is common and in areas where sludge from WWTPs is used as fertilizer. nih.govepa.gov Studies in China have detected DBP and DEHP in agricultural soils, with concentrations influenced by farming activities. researchgate.net For instance, DBP levels ranged from 2.75 to 29.37 mg/kg, and DEHP levels ranged from 0.44 to 7.99 mg/kg in the studied soils. researchgate.net The degradation of these compounds in soil is primarily a microbial process. researchgate.net Given the properties of DCHP, it is expected that dicyclopentyl phthalate would have low mobility and low persistence potential in aerobic soil environments. nih.gov
Landfill Leachate: Landfills are a major source of phthalate pollution. researchgate.netsfu.ca As plastic products degrade, phthalates can leach into the landfill leachate. sfu.ca Concentrations of DEHP in landfill leachate have been reported to range from 88 to 460 μg/L. regulations.gov A draft risk assessment for DCHP suggests that due to its low water solubility and high affinity for sorption, it is unlikely to migrate significantly to groundwater via runoff after land application of biosolids, and its potential to leach from landfills into nearby water systems is considered limited. nih.gov However, the presence of these compounds in leachate remains a significant environmental concern. epa.govresearchgate.net
| Phthalate | Environmental Compartment | Reported Concentration Range | Reference |
|---|---|---|---|
| DBP | Agricultural Soil | 2.75 - 29.37 mg/kg | researchgate.net |
| DEHP | Agricultural Soil | 0.44 - 7.99 mg/kg | researchgate.net |
| DEHP | Landfill Leachate | 88 - 460 µg/L | regulations.gov |
| Various PAEs | Landfill Leachate | up to 303 µg/L (total) | epa.gov |
Biota and Bioaccumulation Studies
The accumulation of phthalates in living organisms is a key aspect of their environmental impact. nih.govnih.govspringernature.com While comprehensive bioaccumulation data for dicyclopentyl phthalate is not available, studies on other phthalates indicate that bioaccumulation can occur, particularly in aquatic organisms. nih.govnih.gov However, the bioaccumulation behavior of phthalates is considered less pronounced than that of persistent organochlorines like PCBs, partly due to metabolic processes in organisms. nih.govspringernature.com
Research suggests that bioaccumulation may occur along the food chain. nih.gov The bioconcentration factors (BCFs) for higher molecular weight phthalates in benthic organisms appear to be greater than in fish. nih.gov It is believed that metabolism and reduced bioavailability limit the extent of bioaccumulation. nih.govspringernature.com Fungi, in particular, from marine, freshwater, and terrestrial habitats have shown the potential for the biocatalytic breakdown of plastic additives like phthalates. nih.gov
Environmental Transport Mechanisms
The movement of dicyclopentyl phthalate through the environment is governed by several physical and chemical processes, primarily its release from materials and its interaction with environmental media.
Leaching Dynamics from Polymeric Materials
Phthalates are not covalently bonded to the polymer matrix in plastics, which facilitates their migration and leaching into the surrounding environment over time. epa.govnih.gov This process is a primary pathway for their entry into aquatic and terrestrial systems. nih.govnih.gov The rate of leaching can be influenced by several factors, including the properties of the polymer, the type and amount of the phthalate used, and environmental conditions such as temperature. researchgate.net Studies on PVC microplastics have shown that environmental weathering, such as photoaging from UV irradiation, can significantly enhance the leaching rate of phthalates like DEHP and lead to the release of transformation products. researchgate.net Leaching has been observed from various PVC products, including medical equipment and food containers, into aqueous media. nih.govnih.gov
Sorption and Adsorption Processes in Environmental Matrices
Sorption to soil, sediment, and suspended solids is a critical process controlling the fate and transport of hydrophobic organic compounds like phthalates. nih.gov Dicyclopentyl phthalate, like its analogue DCHP, is expected to have a high affinity for sorption to particulate and organic matter due to its hydrophobicity. nih.govnih.gov This strong sorption behavior means that in aquatic systems, the compound will predominantly be found in the sediment rather than dissolved in the water column. mdpi.comnih.gov In soil, this property limits its mobility and the likelihood of it leaching into groundwater. epa.govnih.gov Studies have shown that the sorption of phthalates like DEHP to black carbon in river sediments is a significant process, which can account for over 50% of the total sorption. The process is often nonlinear and depends on the characteristics of the sorbent material.
Influencing Factors on Environmental Distribution of Phthalic Acid, Dicyclopentyl Ester
The environmental distribution of this compound (DCP) is governed by a combination of its inherent chemical and physical properties and the pathways through which it is released into the environment. While specific research on dicyclopentyl phthalate is limited, data from its close structural analog, dicyclohexyl phthalate (DCHP), provides valuable insights into its likely environmental behavior.
Role of Physicochemical Characteristics in Environmental Fate
The movement and partitioning of dicyclopentyl phthalate in the environment are strongly influenced by its physicochemical properties. These characteristics determine whether the compound will be found predominantly in water, air, soil, or sediment. capes.gov.brresearchgate.netnih.gov
Key properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) are critical in predicting the environmental fate of phthalates. capes.gov.brmst.dk Generally, phthalates with higher molecular weights and longer alkyl chains exhibit lower water solubility and higher hydrophobicity, leading to strong sorption to organic matter in soil and sediment. capes.gov.br
Due to a lack of specific experimental data for dicyclopentyl phthalate, the physicochemical properties of its close structural analog, dicyclohexyl phthalate (DCHP), are often used for environmental assessment. These properties suggest that dicyclopentyl phthalate is likely to behave similarly in the environment.
Table 1: Physicochemical Properties of Dicyclohexyl Phthalate (DCHP) as a Proxy for Dicyclopentyl Phthalate
| Property | Value | Implication for Environmental Fate |
|---|---|---|
| Molecular Weight | 330.42 g/mol | Higher molecular weight contributes to lower volatility and water solubility. |
| Water Solubility | Low | Low solubility in water suggests a tendency to partition out of the aqueous phase and adsorb to solids. |
| Log K_ow (Octanol-Water Partition Coefficient) | ~5.2 | A high Log Kow value indicates a strong tendency to adsorb to organic matter in soil and sediment rather than remaining in water. |
| Vapor Pressure | Low | Low vapor pressure indicates that the compound is not highly volatile and is less likely to be transported long distances in the atmosphere. |
Data for DCHP is used as a proxy for DCP due to limited availability of specific data for dicyclopentyl phthalate.
The low water solubility and high octanol-water partition coefficient (a measure of a chemical's tendency to partition into fatty tissues and organic carbon) of phthalates like DCHP suggest that dicyclopentyl phthalate will have a strong affinity for soil and sediment. capes.gov.br Once released into an aquatic environment, it is expected to adsorb to suspended particles and eventually settle into the sediment. researchgate.net Its low vapor pressure indicates that it will not readily evaporate into the atmosphere, limiting long-range atmospheric transport. capes.gov.br
Anthropogenic Dispersal and Industrial Discharges
The primary route for the entry of dicyclopentyl phthalate into the environment is through human activities, particularly industrial processes and the disposal of products containing this compound. Phthalates are not chemically bound to the plastic polymers they are mixed with, allowing them to be released into the environment through leaching, migration, or evaporation. nih.gov
Industrial and municipal wastewater treatment plants are significant sources of phthalates in the environment. mdpi.com These facilities receive discharges from various industries that use phthalates as plasticizers, as well as from households through the disposal of consumer products. mdpi.com
While specific data on the concentration of dicyclopentyl phthalate in industrial effluents are scarce, studies on its analog, dicyclohexyl phthalate (DCHP), have confirmed its presence in wastewater and sludge. One study in Eastern Europe detected DCHP in wastewater and sludge samples, highlighting the role of sewage systems in its environmental distribution. frontiersin.org The presence of DCHP in industrial wastewater is expected given its use as a plasticizer in a variety of products, including:
Polyvinyl chloride (PVC) resins
Cellulose nitrate (B79036)
Adhesives and sealants
Inks and paper finishes
The concentration of phthalates in wastewater can vary significantly depending on the type and scale of industrial activity in a given area. For instance, wastewater from industrial zones often shows higher concentrations of certain phthalates compared to residential areas. researchgate.net
Table 2: Illustrative Concentrations of Phthalates in Wastewater and Sludge from Treatment Plants
| Phthalate Compound | Sample Type | Concentration Range | Location/Study Reference |
|---|---|---|---|
| Dicyclohexyl phthalate (DCHP) | Wastewater | <0.05 µg/L | Rønne, Denmark frontiersin.org |
| Dicyclohexyl phthalate (DCHP) | Sludge | <0.05 mg/kg (with one sample at 0.052 mg/kg) | Lithuania frontiersin.org |
| Di(2-ethylhexyl) phthalate (DEHP) | Industrial Wastewater Influent | 7.17–7.40 µg/L | XH Industrial Sewage Treatment Plant researchgate.net |
| Di(2-ethylhexyl) phthalate (DEHP) | Wastewater Influent | 20.87 µg/L (mean) | Gani et al. (2016) nih.gov |
| Total Phthalate Esters (PAEs) | Sludge | 7.4 to 138.6 mg/kg dw | Seven WWTPs in Taiwan |
This table includes data for DCHP and other common phthalates to illustrate the general levels found in municipal and industrial waste streams, as specific data for dicyclopentyl phthalate is limited.
The data indicates that while concentrations in the aqueous phase of wastewater may be low, the tendency of hydrophobic phthalates to adsorb to solids leads to their accumulation in sewage sludge. frontiersin.org This sludge can then become a secondary source of environmental contamination depending on its disposal method, such as application to agricultural land.
Biodegradation and Environmental Transformation of Phthalic Acid, Dicyclopentyl Ester
Microbial Degradation Pathways and Mechanisms
The microbial breakdown of phthalate (B1215562) esters like dicyclopentyl phthalate is a stepwise process initiated by the hydrolysis of the ester bonds, followed by the degradation of the resulting phthalic acid and alcohol moieties.
Under aerobic conditions, microorganisms utilize oxygen-dependent enzymes to dismantle the phthalate structure. The degradation of phthalate esters proceeds through the action of esterases, which hydrolyze the ester bonds to form phthalate isomers and the corresponding alcohol. nih.gov These are then converted to dihydroxylated intermediates by specific and inducible dioxygenases. nih.gov The metabolic pathways for phthalate isomers eventually converge at 3,4-dihydroxybenzoic acid (protocatechuate), which undergoes ring cleavage and is subsequently metabolized into central carbon pathway intermediates. nih.gov
The initial and crucial step in the aerobic biodegradation of dicyclopentyl phthalate is the enzymatic hydrolysis of one of its ester linkages. This reaction is catalyzed by esterases or lipases, resulting in the formation of monocyclopentyl phthalate and cyclopentanol (B49286). This monoester is then subjected to a second hydrolysis, releasing another molecule of cyclopentanol and forming phthalic acid. researchgate.netnih.gov This two-step hydrolysis is a common feature in the degradation of various phthalate diesters. nih.gov While specific enzymes for dicyclopentyl phthalate have not been characterized, studies on the structurally similar dicyclohexyl phthalate have shown its hydrolysis to the corresponding monoester by mammalian pancreatic cholesterol esterases, suggesting that microbial esterases with similar catalytic capabilities are likely involved in its environmental degradation. diva-portal.org
Following the release of phthalic acid, aerobic bacteria employ dioxygenase enzymes to hydroxylate the aromatic ring. This is a critical activation step that prepares the stable benzene (B151609) ring for cleavage. Phthalate dioxygenases, which are typically multi-component enzyme systems, introduce two hydroxyl groups onto the phthalate molecule, forming a cis-dihydrodiol intermediate. nih.gov This intermediate is then dehydrogenated to form a dihydroxylated aromatic compound, most commonly protocatechuic acid (3,4-dihydroxybenzoic acid). nih.gov
Once protocatechuic acid is formed, the aromatic ring is cleaved by other dioxygenases. This can occur through two main routes: ortho-cleavage (intradiol) or meta-cleavage (extradiol), leading to the formation of aliphatic intermediates. nih.gov These intermediates, such as beta-ketoadipate, are then further metabolized and funneled into the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. nih.govmdpi.com This integration into central metabolic pathways allows the microorganism to utilize the carbon and energy from the original phthalate molecule for its growth and maintenance. The cyclopentanol released during hydrolysis is also metabolized. For instance, Pseudomonas N.C.I.B. 9872 can oxidize cyclopentanol to cyclopentanone (B42830). A cyclopentanone oxygenase then converts this to 5-valerolactone, which is hydrolyzed to 5-hydroxyvalerate. Further oxidation leads to glutarate and ultimately to acetyl-CoA, which also enters the TCA cycle. nih.gov
In environments devoid of oxygen, anaerobic and facultative anaerobic microorganisms employ different biochemical strategies to degrade phthalate esters. The degradation of phthalates has been observed under anoxic and anaerobic conditions by various bacteria and fungi. researchgate.net
The initial step in the anaerobic degradation of phthalates is generally the hydrolysis of the ester side chains to yield phthalic acid and the corresponding alcohol. capes.gov.br The subsequent degradation of phthalic acid under anaerobic conditions is fundamentally different from the aerobic pathway. Instead of oxygenases, anaerobic bacteria activate the phthalic acid by converting it to a thioester with coenzyme A (CoA), forming phthaloyl-CoA. nih.gov This is followed by a decarboxylation step, yielding benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. nih.gov Benzoyl-CoA is then further metabolized through various pathways, eventually leading to ring cleavage and integration into central metabolism. Studies on river sediments have indicated that methanogens, sulfate-reducing bacteria, and eubacteria are involved in the anaerobic degradation of phthalate esters. nih.gov While the anaerobic degradation of dicyclopentyl phthalate has not been specifically detailed, the general pathway for other phthalates suggests a similar route following the initial hydrolysis.
Aerobic Biodegradation Processes
Microorganisms Involved in Phthalate Ester Degradation Research
A wide variety of microorganisms capable of degrading phthalate esters have been isolated and studied, although specific research on dicyclopentyl phthalate degraders is sparse. The ability to break down phthalates is distributed across different bacterial and fungal genera.
Numerous bacterial species have been identified as effective degraders of various phthalate esters. For instance, a novel Enterobacter spp. strain (YC-IL1) isolated from polluted soil demonstrated the ability to degrade dicyclohexyl phthalate, a compound structurally similar to dicyclopentyl phthalate. nih.gov Other bacterial genera known for their phthalate-degrading capabilities include Gordonia, Rhodococcus, Pseudomonas, Sphingomonas, Arthrobacter, Bacillus, and Microbacterium. researchgate.netnih.govnih.gov
Fungi also play a significant role in the environmental degradation of phthalates. Genera such as Aspergillus, Fusarium, and Polyporus have been shown to break down these compounds. nih.govnih.gov Fungal degradation pathways can involve hydrolysis and the action of cytochrome P450 monooxygenases. Metatranscriptomic analysis of carpet dust has suggested that fungi express genes capable of degrading phthalate esters through processes like β-oxidation and hydrolysis. researchgate.net
The following table summarizes some of the microorganisms that have been researched for their ability to degrade various phthalate esters, which may indicate potential candidates for the degradation of dicyclopentyl phthalate.
| Microorganism Genus/Species | Phthalate Ester(s) Degraded | Environment of Isolation | Reference |
| Enterobacter spp. YC-IL1 | Dicyclohexyl Phthalate, Di(2-ethylhexyl) Phthalate | Polluted Soil | nih.gov |
| Gordonia sp. strain 5F | Di(2-ethylhexyl) Phthalate and other PAEs | Plastic Waste Polluted Soil | nih.gov |
| Pseudomonas N.C.I.B. 9872 | Cyclopentanol | Not Specified | nih.gov |
| Aspergillus flavus | Dibutyl Phthalate | Sanitary Landfill Soil | nih.gov |
| Fusarium culmorum | Dibutyl Phthalate | Not Specified | nih.gov |
| Polyporus brumalis | Dibutyl Phthalate | Not Specified | nih.gov |
Bacterial Strains and Consortia
The biodegradation of phthalic acid esters (PAEs), such as dicyclopentyl phthalate, is significantly carried out by various bacterial strains and consortia. While specific research on dicyclopentyl phthalate is limited, studies on other PAEs provide valuable insights into the responsible microorganisms.
Bacterial consortia, which are mixed communities of microorganisms, often exhibit enhanced degradation capabilities compared to single strains due to synergistic interactions. plos.orgrepositorioinstitucional.mx For instance, a consortium enriched from river sludge, dominated by Brucella spp. and Sinobacter spp., effectively degraded di-n-butyl phthalate (DBP). plos.org Another synthetic consortium comprising Glutamicibacter sp., Cupriavidus sp., and Gordonia sp. was able to degrade a mixture of six priority PAEs. nih.gov Such consortia possess a wider range of enzymes, enabling them to break down the parent compound and its intermediate metabolites. repositorioinstitucional.mxnih.gov
Individual bacterial genera known for their metabolic versatility in degrading PAEs include Pseudomonas, Bacillus, Rhodococcus, and Gordonia. nih.govresearchgate.net For example, Gordonia sp. has been shown to completely degrade DBP and dimethyl phthalate (DMP) at concentrations up to 1000 mg/L. nih.gov Strains of Pseudomonas have also been identified as efficient degraders of various PAEs, including diethyl phthalate (DEP). researchgate.net Endophytic bacteria, such as Pseudomonas, that live within plants can also contribute to the degradation of PAEs, offering a pathway for phytoremediation. nih.gov The initial step in bacterial degradation typically involves the hydrolysis of the ester bonds to form phthalic acid. researchgate.netnih.gov
| Bacterial Genus/Consortium | Degraded Phthalate(s) | Reference |
| Brucella spp. and Sinobacter spp. consortium | Di-n-butyl phthalate (DBP) | plos.org |
| Glutamicibacter sp., Cupriavidus sp., Gordonia sp. consortium | Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Butylbenzyl phthalate (BBP), Di-n-butyl phthalate (DBP), Di(2-ethylhexyl) phthalate (DEHP), Di-n-octyl phthalate (DOP) | nih.gov |
| Gordonia sp. | Di-n-butyl phthalate (DBP), Dimethyl phthalate (DMP), Di-n-octyl phthalate (DnOP) | nih.gov |
| Pseudomonas spp. | Diethyl phthalate (DEP) and other PAEs | researchgate.net |
| Bacillus marisflavi | Benzyl (B1604629) butyl phthalate (BBP), Dimethyl phthalate (DMP) | researchgate.net |
| Micrococcus sp. | Phthalate esters | nih.gov |
Fungal Degradation Capabilities
Fungi, particularly white-rot fungi, are proficient in degrading a wide array of persistent organic pollutants, including phthalic acid esters. jmb.or.kr Their efficacy stems from the secretion of powerful extracellular enzymes. jmb.or.krnih.gov
Several fungal species have demonstrated the ability to degrade PAEs. Pleurotus ostreatus, a white-rot fungus, has shown high degradation rates for dimethyl phthalate (DMP), diethyl phthalate (DEP), and butylbenzyl phthalate (BBP). jmb.or.kr Studies have also implicated fungi from the genera Aspergillus, Trichoderma, and Neurospora in the breakdown of dibutyl phthalate (DBP). nih.govresearchgate.net For example, Aspergillus flavus isolated from landfill soil was able to mineralize over 99% of DBP within 15 days. nih.gov
The fungal degradation mechanism often involves mycelium-associated enzymes rather than solely extracellular ones, initiating the breakdown of the phthalate structure. jmb.or.kr The degradation process typically leads to the formation of phthalic acid as a central intermediate, which is then further metabolized. frontiersin.org Fungi can utilize PAEs as a sole source of carbon and energy, highlighting their potential for bioremediation of contaminated sites. nih.govnih.gov
| Fungal Species | Degraded Phthalate(s) | Key Findings | Reference |
| Pleurotus ostreatus | Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Butylbenzyl phthalate (BBP) | Showed the highest degradation rates among 10 white-rot fungi tested. jmb.or.kr | jmb.or.kr |
| Aspergillus flavus | Di-n-butyl phthalate (DBP) | Mineralized 99.34% of 100 mg/L DBP in 15 days. nih.gov | nih.gov |
| Neurospora sitophyla | Di-n-butyl phthalate (DBP) | Able to use DBP as a carbon and energy source. nih.govresearchgate.net | nih.govresearchgate.net |
| Trichoderma harzianum | Di-n-butyl phthalate (DBP) | Capable of degrading DBP. nih.govresearchgate.net | nih.govresearchgate.net |
| Polyporus brumalis | Di-n-butyl phthalate (DBP) | Achieved complete degradation of 100 µM DBP in 18 days. nih.gov | nih.gov |
Factors Influencing Biodegradation Efficiency
The efficiency of microbial degradation of phthalates is subject to several environmental and operational factors that can either promote or inhibit the process.
Environmental Parameters (pH, Temperature, Salinity)
The physical and chemical conditions of the environment significantly impact the rate of biodegradation.
pH: Most phthalate-degrading microorganisms function optimally in a pH range of 6.0 to 8.0. plos.orgnih.gov For instance, a bacterial consortium (LV-1) showed the best DBP degradation performance at a pH of 6.0. plos.org Similarly, Gordonia sp. achieved complete phthalate degradation at a pH of 7.0. nih.gov Extreme pH levels, either too acidic or too alkaline, can be toxic to the microorganisms and hinder their metabolic activity. nih.gov
Temperature: Temperature influences microbial growth and enzyme kinetics. The optimal temperature for the degradation of PAEs by many bacterial strains is around 30-35°C. plos.orgnih.govresearchgate.net Bacillus marisflavi showed maximum degradation rates at 35°C, while a bacterial consortium (LV-1) and Gordonia sp. were most effective at 30°C. plos.orgnih.govresearchgate.net Some strains, however, can operate efficiently at higher temperatures, up to 40°C. researchgate.net
Salinity: Salinity can affect microbial activity, but some bacteria are adapted to saline conditions. Bacillus marisflavi was able to achieve maximum phthalate degradation at a salt concentration of 1%. researchgate.net A consortium of saline soil bacteria demonstrated the ability to degrade diisononyl phthalate (DINP) effectively, indicating adaptation to high-salt environments. repositorioinstitucional.mx
Substrate Concentration and Inoculum Size Effects
The concentration of the phthalate and the amount of microbial culture used are critical parameters.
Substrate Concentration: While microorganisms require the substrate for growth and enzyme induction, high concentrations of phthalates can be inhibitory. nih.govresearchgate.net For example, Gordonia sp. was able to completely degrade DBP and DMP at initial concentrations up to 1000 mg/L, but higher concentrations might slow down the process. nih.gov The degradation kinetics of DBP by a bacterial consortium were found to follow first-order kinetics at concentrations below 300 mg/l, suggesting a concentration dependency. plos.org
Inoculum Size: The size of the microbial inoculum can influence the degradation rate, especially in the initial phases. A larger inoculum generally leads to a faster degradation, although the effect may diminish after a certain period. plos.org The optimal inoculum size is a balance to ensure sufficient microbial biomass for efficient degradation without unnecessary excess.
Genetic and Enzymatic Basis of Biodegradation
The biodegradation of phthalic acid esters is a multi-step process driven by specific enzymes encoded by microbial genes. The complete aerobic degradation of PAEs involves several key enzymes, including hydrolases, dehydrogenases, decarboxylases, and oxygenases. nih.gov
The process is typically initiated by esterases or lipases that hydrolyze the ester bonds of the phthalate diester, releasing the alcohol moieties and forming a monoester, and subsequently phthalic acid. researchgate.netnih.govnih.gov In anaerobic bacteria, phthalate is activated to phthaloyl-CoA, which is then decarboxylated to benzoyl-CoA, a central intermediate in the anaerobic degradation of aromatic compounds. researchgate.netnih.govd-nb.infonih.gov
The genes responsible for these degradation pathways are often located in operons, which can be found on either the chromosome or on plasmids. nih.govd-nb.info This plasmid-borne nature can facilitate the spread of degradation capabilities among different bacterial populations through horizontal gene transfer. d-nb.info The expression of these genes is typically induced by the presence of the phthalate substrate. nih.govmdpi.com For instance, in Comamonas testosteroni, the presence of aromatic compounds upregulates the transcription of genes involved in their degradation. mdpi.com Key enzymes in the aerobic pathway include phthalate dioxygenase, which initiates the oxidation of the phthalic acid aromatic ring. nih.govmdpi.com
Abiotic Transformation Processes (e.g., Hydrolysis, Photodecomposition)
In addition to microbial activity, abiotic processes can contribute to the transformation of phthalic acid esters in the environment. The primary abiotic degradation mechanisms are hydrolysis and photolysis. researchgate.netnih.gov
Hydrolysis: This process involves the chemical breakdown of the ester bonds in the presence of water. The rate of hydrolysis is highly dependent on pH. It is generally slow at a neutral pH but is significantly accelerated under acidic or alkaline conditions. researchgate.netnih.gov Hydrolysis converts the phthalate diester first into a monoester and then into phthalic acid. researchgate.net
Photodecomposition (Photolysis): This is the degradation of a compound by light, particularly solar UV radiation. Photolysis can be a major contributor to the abiotic degradation of some PAEs. nih.gov The efficiency of photolysis can vary greatly among different phthalates and is influenced by environmental conditions. For example, the photolytic degradation of di-isononyl phthalate (DINP) was found to be significant, especially in acidic or alkaline water, while di-(2-ethylhexyl) phthalate (DEHP) showed negligible hydrolysis and photolysis. nih.gov The presence of other substances in the environment can also influence these abiotic processes. researchgate.net
Catalytic Transformation Research (e.g., Upcycling from Waste)
A primary strategy for upcycling phthalate esters extracted from waste plastics is through catalytic hydrogenation. This process aims to convert the aromatic phthalate ring into a cycloaliphatic structure, thereby producing safer, non-phthalate plasticizers. Research has shown that a ruthenium-on-alumina (Ru/Al2O3) catalyst is highly effective for the hydrogenation of various phthalates. researchgate.netmdpi.com For instance, in studies involving virgin phthalates, this catalyst achieved over 99% conversion to ring-hydrogenated products under relatively mild conditions of 80°C and 50 bar of hydrogen pressure. researchgate.netmdpi.com However, when applying this method to real-world phthalate extracts from post-consumer PVC waste, challenges arise. Impurities such as residual PVC and sulfur compounds can inhibit the catalyst's activity. researchgate.netmdpi.com
To overcome these challenges, a multi-step approach has been developed. This includes a pre-treatment of the waste phthalate extract with activated carbon to remove catalyst poisons. researchgate.netnih.gov Furthermore, a one-pot process that combines (trans)esterification with hydrogenation has proven effective. researchgate.netmdpi.com This is particularly useful when dealing with mixed phthalate waste that includes benzyl phthalates. The hydrogenolysis of benzyl phthalates can form benzoic acids, which inhibit the ruthenium catalyst. By conducting the reaction in the presence of a higher alcohol and a Brønsted acid catalyst, these inhibitory benzoic acids can be re-esterified, allowing the hydrogenation to proceed to completion. nih.gov This integrated approach has successfully converted real phthalate extracts from PVC waste into phthalate-free cycloaliphatic plasticizers with over 99% yield. researchgate.netmdpi.com
Another innovative approach to the chemical recycling of PVC and its phthalate plasticizers involves electrochemistry. nih.govresearchgate.netchemicalbook.com This method utilizes the phthalate plasticizers themselves as mediators in an electrochemical reaction to dechlorinate the PVC polymer. This process avoids the need for high temperatures, which can lead to the uncontrolled release of corrosive hydrochloric acid and toxic phthalates. nih.govresearchgate.netchemicalbook.comnih.gov The electrochemical method allows for the controlled release of chloride ions, which can then be used to chlorinate other molecules to produce valuable chloroarenes for the pharmaceutical and agricultural industries. nih.govresearchgate.netnih.gov While the primary focus of this research is the transformation of the PVC polymer, it inherently involves the chemical alteration of the phthalate mediator, representing another potential upcycling route.
The direct catalytic degradation of phthalates into smaller, valuable chemical building blocks is also being explored. For example, photocatalytic degradation using catalysts like titanium dioxide (TiO2) and bismuth tungstate (B81510) (Bi2WO6) under UV or UV-Vis light has been shown to break down various phthalate esters. The degradation pathways can involve attacks on both the alkyl side chains and the aromatic ring, leading to the formation of hydroxylated compounds and ring-opening byproducts. While these studies often focus on mineralization, the selective cleavage of the ester bonds and functionalization of the phthalic acid core could be tailored to produce valuable aromatic compounds.
While the aforementioned studies did not specifically investigate dicyclopentyl phthalate, the fundamental chemical principles are transferable. The cyclopentyl ester groups would likely influence the reaction kinetics compared to the linear alkyl or cyclohexyl groups of other phthalates due to steric hindrance and electronic effects. However, the core reactivity of the phthalate aromatic ring and the ester linkages remains the same. Therefore, it is reasonable to postulate that catalytic hydrogenation using a Ru/Al2O3 catalyst, potentially in a one-pot (trans)esterification-hydrogenation system, could effectively convert dicyclopentyl phthalate into its corresponding cyclohexanedicarboxylate ester. Similarly, dicyclopentyl phthalate could likely act as a mediator in the electrochemical recycling of PVC.
The following table summarizes key findings from research on the catalytic transformation of various phthalate esters, which can serve as a basis for future investigations into dicyclopentyl phthalate.
| Phthalate Studied | Catalytic Method | Catalyst | Key Findings | Reference(s) |
| Various Virgin Phthalates | Hydrogenation | Ru/Al2O3 | >99% conversion to ring-hydrogenated products at 80°C and 50 bar H2. | researchgate.netmdpi.com |
| Phthalate Extract from PVC Waste | (Trans)esterification-Hydrogenation | Ru/Al2O3 and Brønsted acid | Overcame catalyst inhibition by impurities and benzyl phthalates, achieving >99% conversion to cycloaliphatic plasticizers. | researchgate.netmdpi.comnih.gov |
| Phthalates in PVC | Electrochemical Dechlorination | Phthalate as mediator | Controlled release of HCl and synthesis of valuable chloroarenes. | nih.govresearchgate.netchemicalbook.comnih.gov |
| Dimethyl Phthalate, Diethyl Phthalate, Dibutyl Phthalate | Photocatalytic Degradation | UV/TiO2 | High degradation efficiency (92-93%) within 90 minutes. | |
| Dibutyl Phthalate, Di(2-ethylhexyl) Phthalate, etc. | Catalytic Ring Hydrogenation | Various supported Ru and Rh catalysts | Effective conversion to cyclohexane-1,2-dicarboxylates, which are safer plasticizers. |
Research on Interactions with Polymeric Systems and Materials Science Applications
Dicyclopentyl Ester as a Polymer Additive in Research
As a polymer additive, dicyclopentyl phthalate (B1215562) is investigated for its ability to modify the physical properties of plastic resins, most notably polyvinyl chloride (PVC). The primary function is to transform rigid polymers into more pliable and therefore more versatile materials.
The addition of a plasticizer like dicyclopentyl phthalate to a polymer matrix fundamentally alters its mechanical and rheological properties. Plasticizers work by increasing the free volume between polymer chains. diva-portal.org This increased spacing weakens the cohesive intermolecular forces (like van der Waals forces) between the chains, allowing them to slide past one another more easily. buffalo.edu This molecular-level change manifests in several macroscopic benefits:
Flexibility: The most significant effect is the increase in flexibility and reduction in brittleness. The plasticizer lowers the glass transition temperature (Tg) of the polymer, which is the temperature at which it transitions from a rigid, glassy state to a more rubbery, flexible state. nih.gov
Durability: By making the material less brittle, the plasticizer enhances its durability and resistance to fracture under stress.
Fluidity: In the molten state during processing, the plasticizer reduces the viscosity of the polymer, improving its flow characteristics (fluidity). This makes processes like molding and extrusion easier and more energy-efficient. diva-portal.org
While specific data for dicyclopentyl phthalate is not abundant, studies on analogous phthalates in PVC demonstrate these effects clearly. For instance, increasing the concentration of a plasticizer generally leads to a decrease in tensile strength and hardness, but a significant increase in elongation at break, as shown in the table below for various PVC systems.
Table 1: Effect of Plasticizer Concentration on PVC Mechanical Properties
| Property | Low Plasticizer Concentration | High Plasticizer Concentration |
|---|---|---|
| Tensile Strength | Higher | Lower |
| Elongation at Break | Lower | Higher |
| Hardness (Shore) | Higher | Lower |
| Flexibility | Lower | Higher |
This table presents a generalized summary of findings from studies on various phthalate plasticizers in PVC, illustrating the typical trade-offs in mechanical properties. rdd.edu.iqresearchgate.net
A critical aspect of plasticizer research is understanding its tendency to migrate or leach out of the polymer matrix over time, as this can alter the material's properties and has environmental implications. nih.gov Phthalates are not chemically bonded to the polymer chains but are held in place by physical interactions. researchgate.net This allows them to diffuse out of the plastic, a process influenced by several factors:
Temperature: Higher temperatures increase the kinetic energy of the molecules, accelerating diffusion and leaching rates. scielo.br
Contact Medium: Leaching is more pronounced into fatty or oily substances and organic solvents compared to aqueous solutions, due to the lipophilic (fat-soluble) nature of most phthalates. nih.gov
Molecular Weight: Generally, lower molecular weight phthalates are more volatile and migrate more readily than higher molecular weight ones. diva-portal.org
Direct migration data for dicyclopentyl phthalate is scarce. However, research on its close structural analog, dicyclohexyl phthalate (DCHP), shows that high-molecular-weight phthalates exhibit lower migration rates compared to low-molecular-weight ones like dimethyl phthalate. The bulky cycloaliphatic groups of DCHP (and by extension, DCPP) are expected to reduce its mobility within the polymer matrix compared to linear-chain phthalates of similar weight.
Characterization of Polymer-Phthalate Interactions
The effectiveness and permanence of a plasticizer depend on its compatibility with the polymer, which is governed by the interactions at a molecular level.
The compatibility of dicyclopentyl phthalate with polymers like PVC is rooted in intermolecular forces. The primary interactions are van der Waals forces and electrostatic interactions. mcmaster.ca The polar ester groups (-COO-) on the phthalate molecule interact favorably with the polar carbon-chlorine (C-Cl) bonds on the PVC chains. buffalo.edu This interaction allows the plasticizer to be effectively integrated into the polymer matrix, creating a macroscopically homogeneous material.
The introduction of dicyclopentyl phthalate significantly alters the morphology, or physical structure, of a polymer. Rigid polymers like unplasticized PVC have a relatively dense structure with regions of organized crystallinity. Plasticizers disrupt this ordered packing of polymer chains. nih.gov
This disruption leads to:
Increased Amorphous Content: The plasticizer molecules increase the distance between polymer chains, preventing them from aligning into crystalline structures. This results in a higher proportion of amorphous (disordered) regions.
Lower Glass Transition Temperature (Tg): By creating more free volume and allowing the polymer chains to move more easily, the plasticizer lowers the energy required for the polymer to transition from a rigid to a flexible state. This lowering of the Tg is a primary indicator of plasticization efficiency. nih.gov
Studies using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) on plasticized polymers confirm these changes, showing a decrease in Tg and a reduction in the intensity of peaks associated with crystalline domains. scielo.brresearchgate.net
Advanced Materials Research and Formulation Studies
The use of specific phthalates is also explored in the context of advanced materials where tailored properties are required. One such area is in energetic materials, like composite solid propellants. These materials consist of an oxidizer and a fuel held together by a binder matrix.
Research has been conducted on using dicyclopentadiene (B1670491) (DCPD)—the monomer precursor to the cyclopentyl group—as a component in high-strength polymer binders for solid propellants. nih.gov These binder systems often require plasticizers to improve their mechanical properties, particularly their flexibility at low temperatures, and to aid in processing. researchgate.net
While specific studies detailing the use of dicyclopentyl phthalate in these advanced formulations are not prominent, the use of other phthalates like dibutyl phthalate (DBP) and dioctyl phthalate (DOP) is well-documented in propellant research to modify the binder's properties. nih.gov The migration of these plasticizers within the propellant grain is a critical area of study, as it can affect long-term performance and stability. researchgate.net Given the structural relationship, dicyclopentyl phthalate could be considered in such formulations where specific compatibility with a DCPD-based binder or other components is desired.
Design of Novel Materials with Tailored Functionalities
The incorporation of dicyclopentyl phthalate into polymers is a method of tailoring material properties to meet specific functional demands. As a member of the low-molecular-weight phthalate group, it is used to modify materials like finishing products, coatings, and sealants. researchgate.net The primary function is to decrease the glass transition temperature of the polymer, transforming a rigid, brittle material into a flexible and more resilient one. umd.edu
The "tailoring" of functionalities is achieved by:
Increasing Flexibility: The dicyclopentyl ester molecules position themselves between the long polymer chains, reducing the intermolecular forces and allowing the chains to slide past one another more easily. umd.edu
Enhancing Durability: The added plasticity can improve a material's resistance to cracking and physical degradation.
Modifying Processing Characteristics: Plasticizers like dicyclopentyl phthalate can lower the melting temperature of plastics, which aids in molding and shaping processes. roadmaptozero.com
While research into highly specialized functionalities imparted by the dicyclopentyl group is specific, its fundamental role aligns with the broader class of phthalate plasticizers used to design materials with controlled mechanical properties.
Table 1: Physicochemical Properties of Phthalic acid, dicyclopentyl ester
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂O₄ nih.gov |
| Molar Mass | 302.4 g/mol nih.gov |
| Appearance | White solid / crystalline powder nih.gov |
| IUPAC Name | dicyclopentyl benzene-1,2-dicarboxylate nih.gov |
| CAS Number | 18699-38-2 nih.gov |
This table was generated based on data from PubChem. nih.govnih.gov
Polymer Degradation Studies and Phthalate Release
A critical aspect of using dicyclopentyl phthalate in polymeric systems is its potential to be released into the environment over time. Because phthalates are not chemically bonded to the polymer, they can migrate out of the material, a process known as leaching. roadmaptozero.comnih.gov This leaching is a form of material degradation, as the loss of the plasticizer can cause the plastic to become brittle and fail.
Research has shown that the rate and extent of phthalate release are influenced by a variety of factors. Leaching is considered the primary pathway for these plasticizers to enter the environment from plastic products. researchgate.net
Table 2: Factors Influencing the Release of Phthalates from Polymers
| Factor | Influence on Phthalate Release | Source(s) |
|---|---|---|
| Temperature | Higher temperatures increase the rate of release. | nih.gov |
| Contact with Solvents | Organic solvents and fatty substances significantly enhance leaching compared to aqueous solutions. | roadmaptozero.comnih.gov |
| Material Aging | Exposure to UV light and natural weathering can create aged surfaces that leach phthalates more readily. | researchgate.net |
| Polymer Properties | Smaller particle sizes (e.g., in microplastics) have a larger surface area, leading to higher release rates. | researchgate.net |
| Plasticizer Content | Polymers with a higher initial concentration of phthalates exhibit greater leaching. | researchgate.net |
| Exposure Time | Longer exposure to leaching conditions results in a greater cumulative release of the phthalate. | nih.gov |
The degradation pathway for phthalates like dicyclopentyl phthalate in the environment typically begins with the hydrolysis of the ester bonds. proquest.com This biotic or abiotic process breaks the molecule down into phthalic acid and, in this case, cyclopentanol (B49286). proquest.com These intermediate metabolites can then be further degraded by microorganisms. nih.gov For example, studies on other phthalates have shown that phthalic acid can be metabolized via benzoic acid. proquest.com
Molecular Interactions in Biological Systems Research
Non-Covalent Binding Mechanisms with Biological Macromolecules
The binding of Phthalic acid, dicyclopentyl ester to biological macromolecules such as proteins and DNA is facilitated by a combination of non-covalent interactions. While specific studies on dicyclopentyl phthalate (B1215562) are limited, the binding mechanisms can be inferred from studies on structurally similar phthalate esters.
The two bulky and nonpolar dicyclopentyl groups of this compound are expected to be the primary drivers of hydrophobic interactions with biological macromolecules. These interactions involve the favorable association of the nonpolar cyclopentyl rings with hydrophobic regions of proteins, such as the side chains of amino acids like leucine, isoleucine, and valine, or within the hydrophobic cavities of receptor binding sites. researchgate.net In aqueous biological environments, the sequestration of these hydrophobic moieties away from water is a thermodynamically favorable process that contributes significantly to the binding affinity. Studies on other phthalates with large alkyl chains have demonstrated the importance of hydrophobic interactions in their binding to plasma proteins like human serum albumin. researchgate.net
This compound possesses two ester carbonyl groups that can act as hydrogen bond acceptors. nih.gov These carbonyl groups can form hydrogen bonds with suitable donor groups on biological macromolecules, such as the amide protons of the peptide backbone or the side chains of amino acids like arginine, lysine, and tryptophan. nih.govrsc.org While these hydrogen bonds are weaker than covalent bonds, the cumulative effect of multiple hydrogen bonds can significantly contribute to the stability of the ligand-macromolecule complex. nih.govnih.govcuny.edu
Molecular Docking and Computational Studies of Interactions (e.g., Quantum Chemical Calculations)
Molecular docking and computational methods are invaluable tools for predicting and analyzing the interactions of small molecules like this compound with biological targets. biotechrep.ir These in silico approaches can provide insights into the binding modes, affinities, and the specific molecular forces at play.
Molecular docking studies on other phthalates, such as dicyclohexyl phthalate (DCHP), a close structural analog of dicyclopentyl phthalate, have been performed to understand their interaction with various receptors. For instance, DCHP has been shown to bind to the glucocorticoid receptor (GR), with molecular docking studies revealing comparable binding affinities to known ligands. researchgate.netresearchgate.netnih.gov These studies suggest that dicyclopentyl phthalate could potentially interact with similar nuclear receptors, fitting into hydrophobic ligand-binding pockets. The binding is often stabilized by a network of hydrophobic and van der Waals interactions, with potential hydrogen bonding to key residues in the binding site. researchgate.netnih.gov
Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to determine molecular properties like electrostatic potential, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). mdpi.comunige.ch These parameters are crucial for understanding the reactivity and non-covalent interaction potential of this compound. For example, DFT calculations have been used to analyze the binding energies of phthalate-protein complexes, providing a deeper understanding of the interaction strength. researchgate.netnih.gov
Table 1: Example of Molecular Docking Data for a Structurally Similar Phthalate (DCHP) with the Glucocorticoid Receptor (hGR)
| Ligand | Binding Affinity (kcal/mol) | Interacting Residues (Example) | Reference |
| Dexamethasone (agonist) | -10.2 | Not specified | researchgate.net |
| Dicyclohexyl phthalate (DCHP) | -7.87 | Not specified | researchgate.net |
| Mono-cyclohexyl phthalate (MCHP) | -6.24 | Not specified | researchgate.net |
This table presents data for dicyclohexyl phthalate (DCHP) as a proxy for dicyclopentyl phthalate due to the lack of specific data for the latter.
Spectroscopic Investigations of Biomolecular Binding (e.g., Fluorescence Titration Quenching, UV-Vis Spectra, FTIR)
Spectroscopic techniques are widely used to experimentally investigate the binding of small molecules to biological macromolecules.
Fluorescence Titration Quenching: This technique can be used to study the binding of this compound to proteins that contain fluorescent amino acids like tryptophan. nih.gov The intrinsic fluorescence of the protein is measured as increasing concentrations of the phthalate are added. A quenching (decrease) of the fluorescence intensity can indicate that the phthalate is binding to the protein and altering the local environment of the fluorescent residue. nih.govnih.gov From these titration experiments, binding parameters such as the binding constant (Ka) and the number of binding sites can be determined. nih.gov
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy can provide evidence of complex formation between a phthalate and a macromolecule. Changes in the absorption spectrum of the protein or the phthalate upon binding, such as a shift in the maximum absorption wavelength (λmax) or a change in absorbance intensity, can indicate an interaction. nih.govresearchgate.net Theoretical studies have shown that the UV-Vis spectra of phthalates can be influenced by their interaction with other molecules. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for detecting changes in the functional groups of both the phthalate and the macromolecule upon binding. thermofisher.comhpst.cz For this compound, changes in the vibrational frequencies of the carbonyl (C=O) stretch of the ester groups and the aromatic ring vibrations can indicate their involvement in binding. researchgate.netthermofisher.com Similarly, shifts in the amide I and amide II bands of a protein can reveal changes in its secondary structure as a consequence of binding to the phthalate. researchgate.net
Table 2: Spectroscopic Techniques for Studying Biomolecular Interactions
| Spectroscopic Technique | Information Obtained | Potential Observations for Dicyclopentyl Phthalate Binding |
| Fluorescence Titration Quenching | Binding constant (Ka), number of binding sites, quenching mechanism | Quenching of tryptophan fluorescence in a target protein. |
| UV-Vis Spectroscopy | Complex formation, changes in electronic environment | Shift in the absorption maxima of the phthalate or the protein. |
| FTIR Spectroscopy | Involvement of functional groups, changes in protein secondary structure | Shifts in the carbonyl and aromatic ring vibrational bands of the phthalate and amide bands of the protein. |
Biological Biosynthesis of Phthalate Esters in Research Models
While phthalate esters are widely known as synthetic chemicals used as plasticizers, there is growing evidence that some organisms can produce them naturally. researchgate.netnih.gov Studies have shown that various bacteria, fungi, and algae are capable of biosynthesizing certain phthalate esters. researchgate.netnih.gov For example, the biosynthesis of dibutyl phthalate (DBP) and di-(2-ethylhexyl) phthalate (DEHP) has been confirmed in the red alga Bangia atropurpurea through de novo synthesis pathways. nih.gov The biosynthetic pathways are thought to involve intermediates from the shikimic acid pathway, leading to the formation of phthalic acid, which is then esterified with alcohols. researchgate.net
However, there is currently no specific research available that demonstrates the biological biosynthesis of this compound in any research model. The natural occurrence and biosynthetic pathways of this specific phthalate ester remain an area for future investigation.
Future Research Directions and Emerging Methodologies
Integration of Advanced Analytical Techniques for Comprehensive Characterization
The accurate detection and quantification of phthalates like dicyclopentyl ester in various environmental matrices are crucial for monitoring and risk assessment. Future research is centered on developing more sensitive, specific, and rapid analytical methods. While standard techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are well-established, the focus is shifting towards more advanced integrated systems. cdc.govgovst.edu
Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is a powerful tool for the rapid and precise detection of phthalates. mdpi.com This method can improve the specificity of analysis, ensuring the detection of any phthalate (B1215562) acid ester (PAE) present in a sample. mdpi.com For instance, a developed LC-MS/MS method using precursor ion scans for characteristic phthalate ions was successfully applied to textile samples, yielding results comparable to official GC-MS/MS methods. mdpi.com
Another area of development is in immunoassays. A sensitive and specific indirect competitive fluorescence immunoassay (FIA) has been developed for the quantitative determination of dicyclohexyl phthalate (DCHP), a structurally similar compound, in water samples. researchgate.net Such techniques, offering low detection limits and high specificity, could be adapted for dicyclopentyl ester, providing powerful tools for monitoring its presence at trace levels. researchgate.net
A significant challenge in phthalate analysis is sample contamination from laboratory equipment, which can limit analysis in the parts-per-billion range. cdc.gov Rigorous control measures, including pre-washing columns, using purified solvents, and baking equipment at high temperatures, are essential to minimize background levels and ensure accurate characterization. cdc.gov
Table 1: Advanced Analytical Techniques for Phthalate Characterization
| Technique | Description | Advantages |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | A standard method that separates chemicals in a sample and identifies them based on their mass-to-charge ratio. | Well-established for simultaneous determination of different phthalates. mdpi.com |
| High-Performance Liquid Chromatography (HPLC) | A technique used to separate, identify, and quantify each component in a mixture. Often paired with UV detection. cdc.govgovst.edu | Provides precise and accurate quantitative analysis, suitable for routine monitoring. govst.edu |
| Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) | Combines the separating power of liquid chromatography with the highly sensitive and selective analysis of tandem mass spectrometry. | Offers high specificity and rapid detection, capable of identifying a wide range of phthalates. mdpi.com |
| Fluorescence Immunoassay (FIA) | A sensitive method that uses fluorescently labeled antibodies or antigens to detect and quantify a target substance. | Provides a powerful tool for monitoring specific phthalates at trace levels in environmental samples. researchgate.net |
Development of Novel Bioremediation Strategies
Bioremediation presents an environmentally friendly and cost-effective approach for removing phthalates from contaminated environments. nih.govnih.gov This strategy utilizes microorganisms to degrade hazardous substances into less toxic forms. nih.gov Future research aims to identify and engineer novel microbial strains with high efficiency for degrading high-molecular-weight phthalates like dicyclopentyl ester.
Studies have shown that various microorganisms, including bacteria like Gordonia sp., Burkholderia cepacia, and Rhodococcus pyridinivorans, can effectively degrade different phthalate esters. nih.gov The biodegradation half-life of phthalates tends to increase with increasing alkyl chain length, making higher molecular weight compounds more persistent. researchgate.net Therefore, finding microbes that can efficiently break down the dicyclopentyl ester structure is a key research goal. The biodegradation process typically involves the hydrolysis of the ester bonds, leading to the formation of phthalic acid and the corresponding alcohol. researchgate.net
Several bioremediation techniques can be employed, depending on the specific conditions of the contaminated site. nih.gov
Landfarming : A simple and low-cost method where contaminated soil is excavated and tilled to stimulate microbial activity. nih.gov
Biosparging : Involves injecting air into contaminated groundwater to increase oxygen concentrations and enhance the degradation of pollutants by indigenous microorganisms. nih.gov
Phytoremediation : Utilizes plants to absorb, accumulate, and degrade contaminants from soil and water. nih.gov
Research is also focused on optimizing environmental conditions, such as temperature and pH, to enhance the metabolic activity of degrading microbes. For example, complete degradation of certain phthalates by Gordonia sp. was achieved at an optimal temperature of 30°C. nih.gov
Table 2: Novel Bioremediation Strategies for Phthalate Contamination
| Strategy | Description | Key Factors |
|---|---|---|
| Microbial Degradation | Use of specific microorganisms (bacteria, fungi) to break down phthalates into less harmful substances. nih.gov | Identification of efficient microbial strains, optimization of pH, temperature, and nutrient availability. nih.gov |
| Landfarming | An ex-situ technique where contaminated soil is spread over a prepared surface and aerated to enhance microbial degradation. nih.gov | Low operating cost, simplicity, requires periodic tilling. nih.gov |
| Biosparging | An in-situ technique that involves injecting air/oxygen into the saturated zone to stimulate aerobic biodegradation. nih.gov | Effective for groundwater treatment, enhances microbial activity by providing oxygen. nih.gov |
| Phytoremediation | Use of plants to remove, contain, or render contaminants harmless in soil and water. nih.gov | Selection of appropriate plant species, potential for bioaccumulation of contaminants. |
Green Chemistry Approaches in Synthesis and Application
The principles of green chemistry are pivotal in developing sustainable alternatives to traditional chemical processes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jddhs.comjddhs.com Applying these principles to the synthesis and application of dicyclopentyl ester and its alternatives is a key future research direction.
Key green chemistry strategies include:
Use of Greener Solvents : Traditional organic solvents are often toxic and contribute to pollution. jddhs.com Research is focused on using environmentally benign solvents like water, supercritical carbon dioxide, or biodegradable ionic liquids. jddhs.comnih.gov
Alternative Energy Sources : Techniques such as microwave-assisted synthesis can significantly reduce reaction times from hours to minutes, thereby saving energy. mdpi.com
Catalysis : The use of biocatalysts (enzymes) and recyclable heterogeneous catalysts can lead to milder reaction conditions, higher selectivity, and a reduction in hazardous waste. jddhs.commdpi.com
Solvent-Free Reactions : Conducting reactions without a solvent medium can drastically reduce waste and environmental impact. jddhs.commdpi.com
These approaches can be applied to the esterification process used to synthesize phthalates, making the production process more sustainable. mt.com
Table 3: Green Chemistry Approaches in Chemical Synthesis
| Approach | Description | Potential Benefit |
|---|---|---|
| Alternative Solvents | Replacing hazardous organic solvents with greener alternatives like water, supercritical CO₂, or bio-based solvents. jddhs.comnih.gov | Reduces volatile organic compound (VOC) emissions and toxicity. jddhs.com |
| Microwave-Assisted Synthesis | Using microwave irradiation as an energy source to accelerate chemical reactions. mdpi.com | Reduces reaction times and energy consumption. jddhs.commdpi.com |
| Biocatalysis | Employing enzymes as catalysts to perform chemical transformations. | Offers high selectivity, milder reaction conditions, and reduced waste. mt.com |
| Solvent-Free Synthesis | Conducting chemical reactions by mixing reagents without a solvent. mdpi.com | Minimizes waste and environmental impact significantly. jddhs.com |
Computational Modeling and Simulation for Environmental Fate and Interactions
Computational models are essential tools for predicting the environmental fate, transport, and potential toxicity of chemicals like dicyclopentyl ester. nih.govnih.gov These models integrate data on a chemical's physical-chemical properties to simulate its behavior in various environmental compartments. researchgate.netrsc.org
Fate and Transport Models : These models describe how a chemical is released, transported, and transformed in the environment. nih.gov For phthalates, properties like water solubility, octanol-water partition coefficient (Kow), and air-water partition coefficient are crucial inputs. researchgate.net Higher molecular weight phthalates tend to have lower water solubility and higher hydrophobicity, leading to strong sorption to organic matter in soil and sediment. researchgate.net
Physiologically Based Pharmacokinetic (PBPK) Models : These models can predict the absorption, distribution, metabolism, and excretion of a chemical within an organism, providing insights into potential toxicity. nih.gov
Machine Learning Systems : Platforms like BiodegPred use existing experimental data to predict the biodegradability and toxicity of new or unstudied chemicals based on their structure. nih.gov
Future research will focus on refining these models by incorporating more complex environmental processes and improving the accuracy of chemical property estimation. rsc.org There is a particular need for better methods to estimate partition coefficients for a wider range of chemicals and to incorporate more ecological realism into exposure predictions. rsc.org
Table 4: Computational Models for Environmental Risk Assessment
| Model Type | Function | Application to Dicyclopentyl Ester |
|---|---|---|
| Environmental Fate Models | Predict the distribution and persistence of chemicals in air, water, and soil. mdpi.com | Simulates how the compound partitions between environmental compartments based on its physical-chemical properties. researchgate.net |
| Physiologically Based Pharmacokinetic (PBPK) Models | Describe the absorption, distribution, metabolism, and excretion of a chemical in the body. nih.gov | Assesses the potential for bioaccumulation and internal exposure in organisms. |
| Quantitative Structure-Activity Relationship (QSAR) Models | Predict the properties and activity (including toxicity) of a chemical based on its molecular structure. | Estimates toxicity and biodegradability where experimental data is lacking. |
| Machine Learning Predictors | Utilize existing data to train algorithms that predict features like biodegradability and toxicity. nih.gov | Provides a rapid prognosis of the environmental risk associated with the compound. nih.gov |
Q & A
Q. What are the standard synthetic pathways for producing phthalic acid, dicyclopentyl ester, and how can reaction conditions be optimized?
Phthalic acid esters are typically synthesized via esterification of phthalic anhydride with alcohols. For dicyclopentyl ester, cyclopentanol is reacted with phthalic anhydride in the presence of an acid catalyst (e.g., sulfuric acid). Key parameters include:
- Stoichiometry : A 2:1 molar ratio of cyclopentanol to anhydride ensures complete esterification.
- Temperature : Controlled heating (110–130°C) avoids side reactions like dehydration of the alcohol.
- Catalyst loading : 1–2% sulfuric acid by weight balances reaction rate and product purity . Post-synthesis, purification via vacuum distillation or column chromatography removes unreacted precursors.
Q. What analytical methods are recommended for quantifying this compound in environmental samples?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard. Key steps include:
- Extraction : Liquid-liquid extraction (LLE) using hexane/acetone (8:2) or solid-phase extraction (SPE) for aqueous samples .
- Column selection : Polar columns (e.g., DB-5MS) resolve ester peaks effectively.
- Internal standards : Deuterated analogs (e.g., dicyclohexyl phthalate-d4) correct for matrix effects . Limit of detection (LOD) typically ranges from 0.1–1.0 µg/L .
Q. What are the primary toxicity mechanisms associated with phthalic acid esters, and how are they studied?
Dicyclopentyl phthalate exhibits endocrine disruption via receptor binding (e.g., estrogen receptor antagonism) and oxidative stress induction. Methodologies include:
- In vitro assays : Luciferase reporter gene tests for receptor activity .
- In vivo models : Rodent studies assessing reproductive toxicity (e.g., reduced sperm count) at doses ≥100 mg/kg/day .
- Oxidative stress markers : Measurement of glutathione depletion or lipid peroxidation in hepatic tissues .
Advanced Research Questions
Q. How can microbial degradation pathways for this compound be optimized in environmental remediation?
Specific bacteria (e.g., Burkholderia cepacia) metabolize the ester via enzymatic hydrolysis:
- Esterase activity : Hydrolysis of the ester bond yields phthalic acid and cyclopentanol, followed by ring cleavage .
- Dispersion optimization : Finely dispersed esters (<2% concentration) enhance microbial surface contact. Surfactants (e.g., Tween 80) improve bioavailability .
- Carbon source : Avoid exogenous carbon to prioritize ester assimilation . Degradation efficiency exceeds 90% under aerobic conditions in 7–14 days .
Q. How can contradictory data on the environmental persistence of phthalic acid esters be resolved?
Discrepancies arise from varying experimental conditions. Mitigation strategies include:
- Standardized testing : Adhere to EPA Method 8061A for consistent extraction and quantification .
- Meta-analysis : Control for variables like pH, temperature, and microbial diversity across studies . For example, half-life (t½) in soil ranges from 30–180 days depending on microbial activity and organic carbon content .
Q. What advanced chromatographic techniques improve resolution of phthalic acid ester isomers?
Ultra-performance liquid chromatography (UPLC) with BEH Phenyl columns achieves rapid separation (3.5 minutes runtime) and high sensitivity.
- Mobile phase : Acetonitrile/water gradients (60–90% acetonitrile) reduce co-elution .
- Detection : Tandem quadrupole MS (TQD) enhances specificity for isomers (e.g., dicyclopentyl vs. dicyclohexyl esters) . Table: Comparison of Analytical Methods
| Method | LOD (µg/L) | Runtime (min) | Key Advantage |
|---|---|---|---|
| GC-MS | 0.1 | 25 | High specificity |
| UPLC-TQD | 0.05 | 3.5 | Rapid, high throughput |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
